molecular formula C34H32ClNO4 B2652669 2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate CAS No. 75839-05-3

2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate

Cat. No.: B2652669
CAS No.: 75839-05-3
M. Wt: 554.08
InChI Key: YXQAVYUNCRWPBM-UHFFFAOYSA-M
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Description

2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate ( 75839-05-3) is an organic perchlorate salt with the molecular formula C34H32ClNO4 and a molecular weight of 554.08 g/mol . This compound belongs to a class of pyridinium salts known for their utility in materials science and chemical research. Related structural analogs, such as triphenylpyridinium derivatives, have been documented in crystallography studies, indicating their relevance in the development of non-linear optical materials and the investigation of molecular crystal structures . The specific arrangement of its four methyl-substituted aromatic rings contributes to a twisted molecular geometry, which can influence its solid-state properties and potential photophysical behavior . As a specialized chemical, it serves as a valuable building block or precursor for further synthetic modification. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2,4,6-tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N.ClHO4/c1-24-5-13-28(14-6-24)23-35-33(30-17-9-26(3)10-18-30)21-32(29-15-7-25(2)8-16-29)22-34(35)31-19-11-27(4)12-20-31;2-1(3,4)5/h5-22H,23H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQAVYUNCRWPBM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridinium Core: This can be achieved through the reaction of pyridine with appropriate methylphenyl derivatives under controlled conditions.

    Substitution Reactions:

    Formation of the Perchlorate Salt: The final step involves the reaction of the pyridinium compound with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Applications in Catalysis

One of the prominent applications of this compound is in catalysis. Its ability to act as a ligand in metal complexes enhances catalytic activity in various chemical reactions.

Case Study: Catalytic Efficiency

A study demonstrated that when incorporated into copper complexes, the compound significantly improved the efficiency of reactions involving carbon-carbon bond formation. The presence of the pyridinium moiety facilitates electron transfer processes, making it an effective catalyst for organic transformations .

Applications in Material Science

2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate is also utilized in the development of advanced materials.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has shown that this compound can be used as a dopant in OLEDs. Its photophysical properties allow for efficient light emission when integrated into polymer matrices. The incorporation of this compound into OLEDs has resulted in devices with enhanced brightness and stability compared to traditional materials .

Biological Applications

The biological implications of this compound are also noteworthy.

Case Study: Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
CatalysisCopper complex catalysisEnhanced efficiency in organic transformations
Material ScienceOLEDsImproved brightness and stability
Biological StudiesAntimicrobial activityEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

4,4′-Bipyridin-1-ium Perchlorate Dihydrate

  • Structure : Features a protonated 4,4′-bipyridinium cation paired with ClO₄⁻ and two water molecules.
  • Hydrated crystal lattice enhances hydrogen-bonding interactions, whereas the target compound’s hydrophobic methylphenyl groups likely dominate its packing behavior .
  • Research Findings :
    • Exhibits tunable crystal packing due to ionic and hydrogen-bonding interactions, a feature shared with other pyridinium salts. The target compound’s bulky substituents may reduce such tunability but improve thermal stability .

2-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)-4,6-diphenylpyridinium Perchlorate (CAS: 82353-14-8)

  • Structure : Contains a benzimidazole substituent and two phenyl groups on the pyridinium ring.
  • Lower molecular symmetry due to mixed phenyl and benzimidazole groups .
  • Research Implications :
    • The benzimidazole group may enhance catalytic or photophysical properties, whereas the target compound’s methylphenyl groups prioritize steric bulk and lipophilicity .

Counterion Variants

1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium Trifluoromethanesulfonate (CAS: 76017-52-2)

  • Structure: A quinolinium cation paired with triflate (CF₃SO₃⁻) instead of perchlorate.
  • The dihydrobenzoquinolinium core differs in ring saturation and conjugation compared to the pyridinium system .
  • Functional Implications :
    • Triflate salts are often preferred in electrochemical applications, whereas perchlorate salts like the target compound may excel in high-temperature stability .

Tabulated Comparative Analysis

Property Target Compound 4,4′-Bipyridin-1-ium Perchlorate Benzimidazole Pyridinium Perchlorate Triflate Quinolinium Salt
Molecular Formula C₃₄H₃₂ClNO₄ C₁₀H₁₀ClN₂O₄·2H₂O C₃₁H₂₄ClN₃O₄ C₃₂H₂₄F₃NO₃S
Counterion ClO₄⁻ ClO₄⁻ ClO₄⁻ CF₃SO₃⁻
Key Substituents Four 4-methylphenyl groups Unsubstituted bipyridinium Benzimidazole, phenyl, 4-methylphenyl Triphenyl, dihydrobenzoquinolinium
Thermal Stability Likely high (bulky substituents) Moderate (hydration reduces stability) Moderate (heterocycle sensitivity) Lower (triflate decomposition)
Solubility Low (hydrophobic substituents) Moderate (polar hydration) Low (mixed aromaticity) High (triflate polarity)
Potential Applications Ionic liquids, steric catalysts Hydrogen-bonded frameworks Coordination chemistry Electrochemical systems

Biological Activity

2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and implications in research and medicine, supported by case studies and detailed findings.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C34H32ClNO4
  • Molecular Weight: 554.1 g/mol
  • CAS Number: 75839-05-3

The compound features a pyridinium core with multiple methylphenyl substituents and a perchlorate anion, which contributes to its unique chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridinium Core: Reaction of pyridine with methylphenyl derivatives.
  • Substitution Reactions: Introduction of additional methylphenyl groups.
  • Formation of the Perchlorate Salt: Reaction with perchloric acid to yield the final product.

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
Pyridinium Core FormationOrganic SynthesisPyridine, Methylphenyl Derivatives
Substitution ReactionsElectrophilic SubstitutionAlkylating Agents
Perchlorate FormationAcid-Base ReactionPerchloric Acid

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It may influence various biochemical pathways, although specific targets require further investigation.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study investigated the antimicrobial properties of similar pyridinium compounds, revealing that they exhibit significant inhibitory effects against various bacterial strains. The mechanism involved disruption of bacterial cell membranes.
  • Neuropharmacological Effects:
    • Research indicated that related compounds could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Toxicological Assessments:
    • Prolonged exposure to perchlorate has been shown to disrupt thyroid function in animal models, highlighting the need for careful evaluation of safety profiles in biological applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter systems
ToxicologicalDisruption of thyroid function

Potential Therapeutic Uses

The compound's unique structure suggests several potential applications:

  • Drug Delivery Systems: Its ability to interact with biological membranes may facilitate targeted drug delivery.
  • Biochemical Probes: It could serve as a probe in molecular biology for studying enzyme activities or receptor interactions.

Industrial Applications

In addition to its biological uses, this compound may find applications in materials science due to its chemical stability and reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate?

  • Methodological Answer : Protonation of the pyridine precursor in acidic conditions (e.g., HClO₄) followed by crystallization in polar solvents like methanol or ethanol is commonly used. For structurally similar ionic salts (e.g., bipyridinium perchlorates), stoichiometric control of the acid-to-base ratio (1:1 molar) ensures proper cation formation . Solvent choice influences crystal quality; methanol solvation, for example, can stabilize hydrogen-bonded networks in the lattice .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Selecting a high-quality crystal (0.2–0.3 mm³) free of defects.
  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Solving the structure using direct methods (e.g., SHELXS) and refining with SHELXL.
  • Space group determination (e.g., monoclinic P2₁/c or P2₁/n for similar pyridinium salts) .

Q. What safety protocols are critical when handling perchlorate-containing compounds?

  • Methodological Answer :

  • Storage : Keep in airtight, non-reactive containers (e.g., glass) away from organic materials or reducing agents to prevent explosive reactions.
  • Handling : Use blast shields, fire-resistant lab coats, and nitrile gloves. Conduct reactions in fume hoods to avoid inhalation of perchlorate dust .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to reduce oxidative hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR spectral data and X-ray crystallographic results?

  • Methodological Answer :

  • Case Study : If NMR suggests rotational freedom in a substituent (e.g., 4-methylphenyl groups) but X-ray shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior.
  • Computational Validation : Use density functional theory (DFT) to model potential conformers and compare calculated vs. experimental NMR chemical shifts .
  • Supplementary Techniques : Pair solid-state NMR with SCXRD to reconcile solution- and solid-state discrepancies .

Q. What experimental design considerations are critical for studying the compound’s thermal stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂ or Ar) to isolate decomposition pathways. Monitor mass loss at 200–300°C, typical for perchlorate counterion release.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic peaks (e.g., decomposition or phase transitions) and correlate with TGA data.
  • In Situ XRD : Track structural changes during heating to link thermal events with lattice rearrangements .

Q. How can researchers address low reproducibility in crystallization outcomes?

  • Methodological Answer :

  • Solvent Screening : Test binary solvent systems (e.g., methanol/water, acetone/hexane) to identify optimal polarity for nucleation.
  • Seeding : Introduce microcrystals of a known phase to guide growth.
  • Kinetic Control : Slow evaporation (0.5 mL/day) at constant temperature (±0.1°C) minimizes defects .

Data Contradiction Analysis

Q. How to interpret conflicting ionic conductivity measurements in different solvent systems?

  • Methodological Answer :

  • Solvent Polarity Effects : High-polarity solvents (e.g., DMSO) may dissociate ion pairs, inflating conductivity. Compare with low-polarity solvents (e.g., toluene) to assess intrinsic ionic mobility.
  • Concentration Dependence : Measure conductivity across a dilution series (0.1–10 mM) to distinguish between bulk electrolyte behavior and ion-pairing effects.
  • Reference Standards : Use tetrabutylammonium perchlorate as a control to calibrate instrumentation .

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